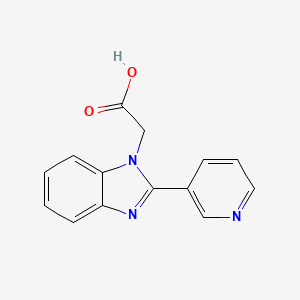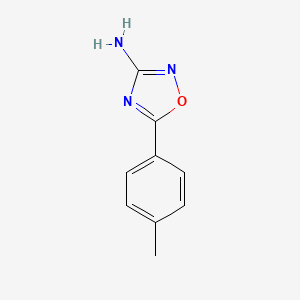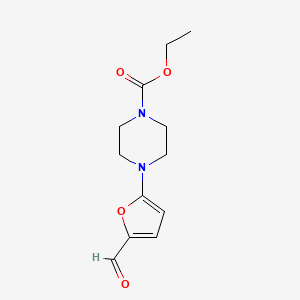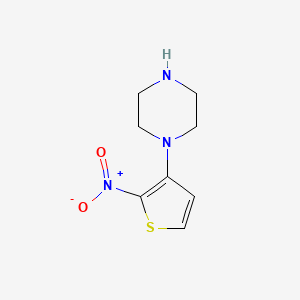
1,7-Naphthyridine-4-carbonitrile
Descripción general
Descripción
1,7-Naphthyridine-4-carbonitrile is a heterocyclic compound with the molecular formula C9H5N3 . It has a molecular weight of 155.16 g/mol . The compound is also known by other synonyms such as 1584652-43-6, AB90042, and AT39776 .
Molecular Structure Analysis
The InChI string for 1,7-Naphthyridine-4-carbonitrile isInChI=1S/C9H5N3/c10-5-7-1-4-12-9-6-11-3-2-8(7)9/h1-4,6H . The Canonical SMILES is C1=CN=C2C=NC=CC2=C1C#N . The compound has a topological polar surface area of 49.6 Ų and a complexity of 205 . Physical And Chemical Properties Analysis
1,7-Naphthyridine-4-carbonitrile has a molecular weight of 155.16 g/mol . It has a XLogP3-AA value of 0.8, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 155.048347172 g/mol .Aplicaciones Científicas De Investigación
Anticancer Research
Naphthyridines, including compounds like 1,7-Naphthyridine-4-carbonitrile, are known for their pharmacological activities. They have been studied for their potential anticancer properties due to their ability to interact with various biological targets that are relevant in cancer therapy .
Antiviral Research
These compounds have also been explored for their anti-HIV properties. Their structural features allow them to inhibit enzymes that are crucial for the life cycle of viruses, making them candidates for antiviral drug development .
Antimicrobial Research
The antimicrobial activity of naphthyridines is another area of interest. They have been tested against a range of microbial pathogens, and their effectiveness suggests potential applications in treating bacterial infections .
Analgesic and Anti-inflammatory Research
Naphthyridines have shown analgesic and anti-inflammatory effects in various studies. This makes them interesting molecules for the development of new pain relief and anti-inflammatory medications .
Antioxidant Research
Their chemical structure also allows naphthyridines to act as antioxidants. This property is beneficial in combating oxidative stress, which is implicated in many diseases .
Chemical Synthesis and Reactivity
Naphthyridines serve as key intermediates in chemical synthesis. Their reactivity has been utilized to create a variety of polyfunctional compounds with potential applications across different fields of chemistry .
Safety and Hazards
1,7-Naphthyridine-4-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Mecanismo De Acción
Target of Action
Naphthyridines, in general, have been found to exhibit a broad spectrum of biological activities, including anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Mode of Action
The mode of action of naphthyridines often involves the interaction with cellular targets leading to changes in cellular processes . The specific and differential functionalization of the naphthyridine core leads to specific activity .
Biochemical Pathways
Naphthyridines are known to interact with various biochemical pathways depending on their specific functional groups .
Result of Action
Naphthyridines, in general, have been found to exhibit a variety of pharmacological activities, suggesting they may induce a range of molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of naphthyridines .
Propiedades
IUPAC Name |
1,7-naphthyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-7-1-4-12-9-6-11-3-2-8(7)9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGZZRWUXCMQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NC=CC2=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Naphthyridine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid](/img/structure/B1415698.png)


![5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415704.png)

![7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415707.png)
![N-[4-(isobutyrylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1415708.png)




